1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride is classified as a carbonyl chloride derivative. Its structure consists of a pyrrole fused to a pyridine ring, with a carbonyl chloride functional group at the 3-position of the pyridine moiety. This classification places it within the broader category of nitrogen-containing heterocycles, which are integral to many pharmaceutical agents.
The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride can be achieved through various methods. One notable approach involves the reaction of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with thionyl chloride or oxalyl chloride to convert the carboxylic acid into the corresponding carbonyl chloride.
For example, one synthesis method reported involves heating 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with thionyl chloride at elevated temperatures until complete conversion is observed via thin-layer chromatography (TLC) .
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed for structural confirmation:
1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions:
A common reaction involves treating the carbonyl chloride with an amine to yield an amide derivative:
The mechanism of action for compounds derived from 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride often involves interaction with biological targets such as kinases. For instance, derivatives have shown activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and angiogenesis.
Studies indicate that these derivatives can inhibit FGFR signaling pathways, leading to reduced cell proliferation in cancer models. The interaction typically involves binding to the ATP-binding site of FGFRs, preventing phosphorylation and subsequent downstream signaling .
1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride possesses distinct physical and chemical properties:
The compound is sensitive to moisture due to the presence of the carbonyl chloride group, which may hydrolyze upon exposure to water.
The applications of 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride extend into medicinal chemistry and pharmacology:
Recent studies have highlighted its role in synthesizing novel FGFR inhibitors with improved efficacy against cancer cell lines .
1H-Pyrrolo[2,3-b]pyridine, also termed 7-azaindole, is a bicyclic aromatic heterocycle comprising a pyrrole ring fused with a pyridine ring at the [2,3-b] positions. Its systematic name indicates the bridgehead atoms: the pyrrole nitrogen (position 1), the shared bond between pyrrole C2–C3 and pyridine C3–C4, and the pyridine nitrogen (position 4). This scaffold exhibits a π-deficient character due to the electron-withdrawing pyridine nitrogen, contrasting with the π-excessive pyrrole moiety. The resulting electronic asymmetry enables unique binding interactions with biological targets, such as hydrogen bonding via the pyrrole NH (pKa ~17.5) and the pyridinic nitrogen [4] [10]. Substituent positions critically influence properties:
Table 1: Key Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-3-carbonyl Chloride
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₈H₅ClN₂O | PubChem CID 11788631 |
Molecular Weight | 180.59 g/mol | PubChem CID 11788631 |
CAS Registry Number | 11788631-7 (3-carbonyl chloride) | [1] |
1001412-59-4 (3-sulfonyl chloride) | [6] | |
Reactivity Profile | Hydrolyzes in moisture; reacts with nucleophiles (amines, alcohols) | Synthetic studies [3] [8] |
SMILES String | O=C(Cl)C1=CNC2=NC=CC=C12 | Derived from PubChem data |
Pyrrolo[2,3-b]pyridine derivatives emerged as privileged scaffolds in the 1990s, with seminal work identifying their kinase inhibitory potential. Key milestones include:
This carbonyl chloride serves as a linchpin for synthesizing pharmacologically active amides and esters due to its superior acylating capability over carboxylic acids. Key applications include:
Table 2: Applications in Drug Discovery
Derivative Synthesized | Target/Therapeutic Area | Key Outcome | Reference |
---|---|---|---|
Sulfonylurea-pyrrolopyridines (e.g., 1a, 1d) | ENPP1/NPP3 inhibitors; Cancer | IC₅₀ = 4.50 ± 0.16 μM (NPP1); dual inhibition | [3] |
FGFR inhibitors (e.g., 4h) | Fibroblast growth factor receptors; Oncology | FGFR1 IC₅₀ = 7 nM; apoptosis induction in 4T1 cells | [7] |
Human neutrophil elastase (HNE) inhibitors | COPD, cystic fibrosis | IC₅₀ = 15–51 nM; docking-validated binding | [8] |
c-Met kinase inhibitors | Oncogenic signaling pathways | Potent inhibition via C4-ether linkages | [3] |
Synthesis Protocol Highlights:
This intermediate’s versatility is further evidenced in patents (e.g., WO2006063167A1), where it anchors combinatorial libraries for kinase and GPCR modulators [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0